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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for

Oseltamivir (Tamiflu®), a crucial antiviral medication for the treatment of influenza A and B. This

document details the seminal industrial synthesis developed by Gilead Sciences and Roche,

which commences from the naturally sourced (-)-shikimic acid. Additionally, it explores a

notable azide-free alternative pathway, offering a comparative perspective for researchers in

drug development and process chemistry. The guide includes structured data tables for

quantitative comparison, detailed experimental protocols for key transformations, and

visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical

logic.

Core Synthesis Pathways: A Comparative Overview
The commercial production of Oseltamivir has historically been dominated by a route starting

from (-)-shikimic acid, a chiral building block derived from Chinese star anise or produced

through fermentation.[1] This pathway, while robust and scalable, is notable for its use of

potentially hazardous azide reagents.[2] In response to the safety and handling challenges

associated with azides, significant research has been dedicated to developing alternative,

azide-free syntheses.[2] This guide focuses on the original Roche industrial process and a

prominent azide-free route, highlighting the key chemical strategies and transformations.
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The following tables summarize the quantitative data for the key stages of the Roche industrial

synthesis and a representative azide-free alternative.

Table 1: Roche Industrial Synthesis (from Shikimic Acid)

Parameter Value Notes

Starting Material (-)-Shikimic Acid

Sourced from Illicium anisatum

(Chinese star anise) or

recombinant E. coli.[1][2]

Overall Yield ~17-30%
Highly optimized over years of

industrial production.

Key Reagents

Methanesulfonyl chloride,

Sodium azide (NaN₃),

Triphenylphosphine, Acetic

anhydride

The use of sodium azide is a

significant safety

consideration.

Number of Steps ~10-12 steps

From shikimic acid to the final

active pharmaceutical

ingredient (API).

Primary Challenge Azide Handling

Sodium azide is highly toxic

and potentially explosive,

requiring specialized handling

procedures.

Table 2: Representative Azide-Free Synthesis (Karpf/Trussardi Modification)
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Parameter Value Notes

Starting Material (-)-Shikimic Acid

Utilizes the same chiral pool

starting material as the Roche

route.

Overall Yield ~17-22%

Comparable overall efficiency

to the industrial Roche

process.

Key Reagents

Allylamine, Magnesium

bromide diethyl etherate,

Palladium on carbon (Pd/C)

Avoids the use of potentially

explosive azide reagents.

Number of Steps ~8 steps
A more concise synthetic

route.

Primary Advantage Azide-Free

Eliminates the significant

safety risks associated with

azide reagents and

intermediates.

Mandatory Visualizations: Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the

chemical transformations in the synthesis of Oseltamivir.
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Caption: Key transformations in the Roche industrial synthesis of Oseltamivir from (-)-shikimic

acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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